molecular formula C12H16N8 B031548 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine CAS No. 30169-21-2

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

Cat. No. B031548
CAS RN: 30169-21-2
M. Wt: 272.31 g/mol
InChI Key: INBAVOCGMVJPTG-UHFFFAOYSA-N
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Description

“3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” is a chemical compound with the molecular formula C12H14N8 . It belongs to the class of compounds known as pyrazoles .


Synthesis Analysis

The synthesis of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” has been reported in the literature . The synthetic routes are shown in Scheme 1. 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-di(1H-pyrazol-1-yl)-1,2,4,5-tetrazine (1), and 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine (2) were prepared according to the literature .


Molecular Structure Analysis

The molecular structure of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” can be represented by the InChI code: 1S/C12H14N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3 .


Chemical Reactions Analysis

The chemical reactions involving “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” have been studied . The compound has been used in reactions with N-nucleophiles of different strengths. The possibilities of synthesis of both symmetric and non-symmetric derivatives were considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” include a molecular weight of 270.29 g/mol . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 2 rotatable bonds .

Scientific Research Applications

Electronic Devices

Tetrazine derivatives, including “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine”, have been extensively researched for their potential use in electronic devices . Their unique chemical properties make them suitable for various applications in this field .

Luminescent Elements

These compounds have also been studied for their use in luminescent elements . Their ability to emit light when excited makes them ideal for this application .

Photoelectric Conversion Elements

The tetrazine derivatives are also being explored for their potential use in photoelectric conversion elements . These elements convert light into electricity, and the unique properties of these compounds could enhance their efficiency .

Image Sensors

The use of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” in image sensors is another area of research . The light-sensitive nature of these compounds could potentially improve the performance of these sensors .

Fluorogenic Probes

The tetrazine derivatives have been discussed for their application in fluorogenic probes . These probes are used in various fields, including biology and chemistry, to detect specific substances .

Bioconjugation

The tetrazine derivatives, including “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine”, have been described for their rapid bioconjugation to various molecules . This property could be useful in numerous biological and medical applications .

Safety and Hazards

The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBAVOCGMVJPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

Q & A

Q1: What is the significance of the crystal structure determination of 1,1′-bis (3,5-dimethyl-pyrazole) methenehydrazine (BDM)?

A1: Determining the single crystal structure of BDM provided crucial evidence for understanding the formation mechanism of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) []. The research confirmed that BDM acts as an intermediate in the synthesis of BDT. This discovery helps to elucidate the reaction pathway and provides valuable insights for optimizing BDT synthesis.

Q2: How does 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine behave as a ligand in coordination chemistry?

A2: This compound, often denoted as H2L, exhibits interesting coordination behavior. It can undergo oxidative dehydrogenation to form the aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (L), which acts as a bridging ligand in dinuclear ruthenium complexes [, ]. The resulting complexes, such as [(acac)2RuIII(L1)RuIII(acac)2] and [(bpy)2RuII(L)RuII(bpy)2]4+, exhibit rich redox chemistry and intriguing electronic properties, including mixed-valence states.

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